molecular formula C7H10O3 B14045719 (1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid

(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid

Cat. No.: B14045719
M. Wt: 142.15 g/mol
InChI Key: ZFWYFKBHAXZNRY-HSUXUTPPSA-N
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Description

RAC-(1R,5S,7R)-2-OXABICYCLO[320]HEPTANE-7-CARBOXYLIC ACID is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial settings to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.

    Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • RAC-(1R,5S,6S,7S)-7-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid
  • RAC-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
  • RAC-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate

Uniqueness

RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of an oxirane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1R,5S,7R)-2-oxabicyclo[3.2.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1

InChI Key

ZFWYFKBHAXZNRY-HSUXUTPPSA-N

Isomeric SMILES

C1CO[C@@H]2[C@H]1C[C@H]2C(=O)O

Canonical SMILES

C1COC2C1CC2C(=O)O

Origin of Product

United States

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